molecular formula C10H11NO3 B095844 1-Methoxy-3-(2-nitroprop-1-enyl)benzene CAS No. 18738-95-9

1-Methoxy-3-(2-nitroprop-1-enyl)benzene

Cat. No.: B095844
CAS No.: 18738-95-9
M. Wt: 193.2 g/mol
InChI Key: RTHJCENCGDYCIY-UHFFFAOYSA-N
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Description

1-Methoxy-3-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, characterized by the presence of a methoxy group (-OCH3) and a nitropropenyl group (-CH=CHNO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methoxy-3-propenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitropropenyl derivative .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, scaled up to accommodate larger quantities. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 1-methoxy-3-(2-amino-1-propenyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-3-(2-nitroprop-1-enyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and solubility. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, depending on the specific reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene is unique due to the combination of its methoxy and nitropropenyl groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations and interactions.

Properties

IUPAC Name

1-methoxy-3-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHJCENCGDYCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345671
Record name 1-methoxy-3-(2-nitroprop-1-enyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18738-95-9
Record name 1-methoxy-3-(2-nitroprop-1-enyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 71.9 g (0.528 mole) of m-anisaldehyde, 118.9 g (1.584 mole) of nitroethane, 40.7 g (0.528 mole) of ammonium acetate, and 350 ml of glacial acetic acid was heated to reflux for one hour. The mixture was then allowed to cool and partitioned between ether and water. The ether layer was separated and washed sequentially with water, 3N sodium hydroxide, water and brine. The organic phase was dried over anhydrous magnesium sulfate and evaporated in vacuo to give the crude product. After a preliminary distillation at 125° C./0.0001 mm, the product was finally crystallized from absolute ethanol to yield the pure product, a yellow solid, mp 40°-42° C.
Quantity
71.9 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
118.9 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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